molecular formula C21H25ClN2O5S B296491 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B296491
M. Wt: 453 g/mol
InChI Key: ZAYYGOFLGNADPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as CES, and it has been shown to possess a wide range of biochemical and physiological effects that make it useful in various research applications.

Mechanism of Action

The mechanism of action of CES is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CES has been shown to inhibit the activity of various enzymes such as protein kinase C and phospholipase A2, which are involved in various cellular processes such as cell proliferation and inflammation. CES has also been shown to modulate the activity of various ion channels and neurotransmitter receptors, which are involved in various neurological processes such as synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
CES has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. CES has also been shown to modulate the activity of ion channels and neurotransmitter receptors, making it useful in the study of various neurological disorders. In immunology, CES has been shown to modulate the activity of immune cells, making it useful in the study of various immune-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CES in lab experiments include its wide range of biochemical and physiological effects, as well as its potential applications in various fields such as cancer research, neuroscience, and immunology. However, the limitations of using CES in lab experiments include its complex synthesis method, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for the use of CES in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for CES. Another direction is the exploration of CES's potential applications in other fields such as cardiovascular research and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of CES and its potential side effects.

Synthesis Methods

The synthesis of CES involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction results in the formation of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}.
In the second step, the intermediate product is reacted with tetrahydro-2-furanylmethylamine in the presence of a base such as sodium hydride. This results in the formation of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide.

Scientific Research Applications

CES has been widely used in scientific research due to its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, CES has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, CES has been shown to modulate the activity of ion channels and neurotransmitter receptors, making it useful in the study of various neurological disorders. In immunology, CES has been shown to modulate the activity of immune cells, making it useful in the study of various immune-related disorders.

properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H25ClN2O5S/c1-2-28-20-8-4-3-7-19(20)24(15-21(25)23-14-17-6-5-13-29-17)30(26,27)18-11-9-16(22)10-12-18/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,25)

InChI Key

ZAYYGOFLGNADPO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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